N'-[(2,4-dichlorophenyl)carbonyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carbohydrazide N'-[(2,4-dichlorophenyl)carbonyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carbohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20181587
InChI: InChI=1S/C20H14Cl2N2O4/c1-2-4-11-5-3-6-12-9-15(20(27)28-17(11)12)19(26)24-23-18(25)14-8-7-13(21)10-16(14)22/h2-3,5-10H,1,4H2,(H,23,25)(H,24,26)
SMILES:
Molecular Formula: C20H14Cl2N2O4
Molecular Weight: 417.2 g/mol

N'-[(2,4-dichlorophenyl)carbonyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carbohydrazide

CAS No.:

Cat. No.: VC20181587

Molecular Formula: C20H14Cl2N2O4

Molecular Weight: 417.2 g/mol

* For research use only. Not for human or veterinary use.

N'-[(2,4-dichlorophenyl)carbonyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carbohydrazide -

Specification

Molecular Formula C20H14Cl2N2O4
Molecular Weight 417.2 g/mol
IUPAC Name N'-(2,4-dichlorobenzoyl)-2-oxo-8-prop-2-enylchromene-3-carbohydrazide
Standard InChI InChI=1S/C20H14Cl2N2O4/c1-2-4-11-5-3-6-12-9-15(20(27)28-17(11)12)19(26)24-23-18(25)14-8-7-13(21)10-16(14)22/h2-3,5-10H,1,4H2,(H,23,25)(H,24,26)
Standard InChI Key LPQYBTDIBAXRTF-UHFFFAOYSA-N
Canonical SMILES C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NNC(=O)C3=C(C=C(C=C3)Cl)Cl

Introduction

N'-[(2,4-dichlorophenyl)carbonyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carbohydrazide is a complex organic compound belonging to the class of hydrazides. It features a chromene moiety, a dichlorophenyl group, and a carbohydrazide functional group. This unique structure contributes to its potential biological activities and applications in medicinal chemistry.

Synthesis Methods

The synthesis of N'-[(2,4-dichlorophenyl)carbonyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carbohydrazide typically involves multi-step reactions. Common methods include the reaction of 2H-chromene derivatives with hydrazine derivatives in the presence of catalysts. Techniques such as refluxing in organic solvents or microwave-assisted synthesis may be employed to optimize yields and purity.

Biological Activities and Applications

Hydrazides, including this compound, are known for their diverse biological activities, such as antimicrobial and anti-inflammatory properties. Preliminary studies suggest potential interactions with cellular pathways involved in cancer cell growth and survival, although further research is needed to elucidate specific targets and mechanisms.

Research Findings and Data

PropertyDescription
Molecular FormulaC20H14Cl2N2O4 (or C16H14Cl2N4O3)
Molecular WeightApproximately 417.2 g/mol
Synthesis MethodsMulti-step reactions involving chromene derivatives and hydrazine derivatives
Biological ActivitiesPotential antimicrobial, anti-inflammatory, and anticancer properties
ApplicationsMedicinal chemistry and drug development

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator